6-Oxaspiro[3.5]non-7-en-9-one is a complex organic compound characterized by its unique spirocyclic structure. This compound, with the molecular formula CHO, features a fused bicyclic framework that contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound has been synthesized and studied in various research contexts, particularly in the field of organic synthesis and medicinal chemistry. Its preparation methods and chemical behavior have been documented in scientific literature, including studies published in reputable journals and patents.
6-Oxaspiro[3.5]non-7-en-9-one is classified as a spirocyclic compound due to its unique structure that contains a spiro center—a point where two rings are joined. It falls under the category of oxygen-containing heterocycles, as it includes an oxygen atom within its ring system.
The synthesis of 6-Oxaspiro[3.5]non-7-en-9-one typically involves radical chemistry techniques. One common method is the use of exocyclic alkenes as starting materials, which undergo transformations to form the desired spirocyclic structure.
In one documented synthesis, the compound was isolated with a yield of approximately 67% after purification by flash chromatography . The characterization of the compound was confirmed using techniques like NMR spectroscopy and mass spectrometry.
The molecular structure of 6-Oxaspiro[3.5]non-7-en-9-one features a spiro carbon atom that connects two cyclic components.
Nuclear Magnetic Resonance (NMR) data for 6-Oxaspiro[3.5]non-7-en-9-one indicates specific chemical shifts that provide insights into its structural environment:
6-Oxaspiro[3.5]non-7-en-9-one can participate in various chemical reactions due to its reactive functional groups.
The reactivity is largely attributed to the presence of the double bond and carbonyl group, making it suitable for further derivatization in synthetic applications.
The mechanism of action for compounds like 6-Oxaspiro[3.5]non-7-en-9-one often involves interactions at a molecular level that can lead to biological effects or chemical transformations.
Research has indicated that similar compounds exhibit notable biological activities, including antimicrobial and anticancer properties, although specific data on 6-Oxaspiro[3.5]non-7-en-9-one's biological effects requires further investigation .
Understanding the physical and chemical properties of 6-Oxaspiro[3.5]non-7-en-9-one is crucial for its application in various fields.
Spectroscopic data (NMR and IR) provide insights into functional groups and structural characteristics essential for understanding reactivity and interactions .
6-Oxaspiro[3.5]non-7-en-9-one has potential applications in several scientific domains:
The synthesis of 6-oxaspiro[3.5]non-7-en-9-one (C₈H₁₀O₂; CID 132398699) relies on established methodologies for constructing spirocyclic oxa-ketone systems. A core approach involves transesterification reactions catalyzed by distannoxane compounds, which facilitate the formation of critical spiro linkages under anhydrous conditions. In a representative procedure, 2-methylene-1,3-propanediol reacts with tetraethyl orthocarbonate in toluene under nitrogen atmosphere, using 1,3-dichloro-1,1,3,3-tetrabutyl distannoxane (DCBS) as a catalyst. This yields the spirocyclic framework after 3 hours at 100°C, followed by purification via recrystallization from n-hexane or acetone [3].
An alternative route employs acid-catalyzed cyclization of keto-alcohol precursors. For example, ethoxy-substituted analogs like 3-ethoxy-7-oxaspiro[3.5]non-2-en-1-one are synthesized via cyclization of ethoxyacetylene derivatives with carbonyl compounds. The crude product undergoes purification by flash chromatography on silica gel using dichloromethane/dimethylacetamide solvent systems, achieving moderate yields [9]. Key challenges in these methods include controlling regioselectivity and minimizing polymerization by-products.
Table 1: Traditional Synthesis Methods for 6-Oxaspiro[3.5]non-7-en-9-one Analogs
Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield | Reference |
---|---|---|---|---|
2-Methylene-1,3-propanediol + Tetraethyl orthocarbonate | DCBS/Toluene | 100°C, 3 h, N₂ atmosphere | Not specified | [3] |
Ethoxyacetylene + Carbonyl precursor | Acid catalyst/Dichloromethane | Room temperature, 12 h | Moderate | [9] |
Methyl-1-bromocycloheptane carboxylate + 1,3-Diarylprop-2-en-1-one | Zinc/Tetrahydrofuran | Reflux, 8 h | Up to 65% | [10] |
Recent advances focus on enantioselective catalysis to access chiral spirocyclic scaffolds. Distannoxane catalysts like DCBS demonstrate enhanced efficacy due to their dimeric ladder structure and multi-active catalytic centers, which provide superior regiocontrol compared to classical Lewis acids. DCBS operates via a Lewis acid mechanism, coordinating with carbonyl oxygen atoms and activating substrates for intramolecular nucleophilic attack [3]. This catalysis is particularly effective for spiroorthocarbonate formation, as confirmed by characteristic FTIR peaks at 1212 cm⁻¹ and ¹³C-NMR signals at δ 117.12 for the central spiro carbon [3].
For asymmetric synthesis, chiral N-heterocyclic carbene (NHC) catalysts enable the assembly of enone-bearing spirocycles with high enantiomeric excess (ee). In one protocol, aldehydes undergo Stetter reactions with cyclohexadienone acceptors under NHC catalysis, forming spiro[3.5]nonane precursors. Modifications using Jacobsen’s thiourea catalysts further improve stereoselectivity (>90% ee) in ketone reductions [9]. These methods address historical limitations in accessing enantiopure spirocyclic building blocks for pharmaceutical applications.
Table 2: Enantioselective Catalytic Systems for Spirocyclic Oxa-Ketones
Catalyst Type | Mechanism | Key Advantages | Enantiomeric Excess (ee) | |
---|---|---|---|---|
Dichlorotetrabutyl distannoxane (DCBS) | Lewis acid activation | High lipophilicity, multi-active sites | Not quantified | [3] |
Chiral N-heterocyclic carbenes (NHCs) | Umpolung catalysis | Atom economy, modular chirality | >85% | [9] |
Thiourea-derivatized organocatalysts | Hydrogen-bond mediation | Mild conditions, recyclability | >90% | [9] |
Ring-closing metathesis (RCM) has emerged as a versatile strategy for constructing the unsaturated 6-oxaspiro[3.5]non-7-en-9-one framework. This approach employs Grubbs-type ruthenium catalysts (e.g., G-II, G-III) to cyclize diene precursors anchored to a spirocyclic core. A typical synthesis begins with the preparation of a cycloalkylidene-containing diene via Wittig olefination, followed by RCM under inert atmosphere. The reaction proceeds at 40–50°C in dichloromethane, generating the enone moiety with high efficiency [9].
Alternative methods include zinc-mediated Reformatsky reactions, where methyl 1-bromocycloheptanecarboxylate reacts with 1,3-diarylprop-2-en-1-ones. This one-pot process forms spiro[5.6]dodecane derivatives, demonstrating the adaptability of metal-mediated approaches for related oxaspiro scaffolds [10]. RCM advantages include functional group tolerance and scalability, though catalyst costs remain a limitation.
Table 3: Metathesis-Based Synthesis of 6-Oxaspiro[3.5]non-7-en-9-one Analogs
Precursor | Catalyst | Conditions | Product Features | |
---|---|---|---|---|
Cyclobutylidene-tethered diene | Grubbs G-II (5 mol%) | CH₂Cl₂, 40°C, 12 h | Enone formation, >80% conversion | [9] |
Methyl 1-bromocycloheptanecarboxylate + Chalcone | Zinc dust/THF | Reflux, 8 h | Spiro[5.6]dodecane core | [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8